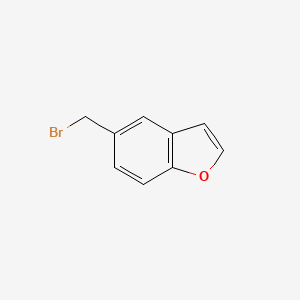

5-(Bromomethyl)benzofuran

CAS No.: 188862-35-3

Cat. No.: VC3814976

Molecular Formula: C9H7BrO

Molecular Weight: 211.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 188862-35-3 |

|---|---|

| Molecular Formula | C9H7BrO |

| Molecular Weight | 211.05 g/mol |

| IUPAC Name | 5-(bromomethyl)-1-benzofuran |

| Standard InChI | InChI=1S/C9H7BrO/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H,6H2 |

| Standard InChI Key | JRDOVDQMUHMTLN-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=CO2)C=C1CBr |

| Canonical SMILES | C1=CC2=C(C=CO2)C=C1CBr |

Introduction

Structural and Chemical Properties

Molecular Characteristics

5-(Bromomethyl)benzofuran has the molecular formula C₉H₇BrO and a molecular weight of 211.05 g/mol . Its IUPAC name, 5-(bromomethyl)-1-benzofuran, reflects the bromomethyl substituent on the benzofuran scaffold. The compound’s structure has been confirmed via nuclear magnetic resonance (NMR) and mass spectrometry (MS), with key spectral data including:

-

¹H-NMR: Signals corresponding to the benzofuran aromatic protons (δ 6.8–7.4 ppm) and the bromomethyl group (δ 4.3–4.5 ppm) .

-

¹³C-NMR: Peaks for the benzofuran carbons (δ 110–160 ppm) and the bromomethyl carbon (δ 30–35 ppm) .

The SMILES notation C1=CC2=C(C=CO2)C=C1CBr and InChI key JRDOVDQMUHMTLN-UHFFFAOYSA-N further delineate its connectivity .

Synthesis and Modification

Bromination Strategies

The synthesis of 5-(bromomethyl)benzofuran typically involves electrophilic bromination of precursor benzofuran derivatives. Two primary methods have been reported:

-

Direct Bromination with Molecular Bromine:

Reaction of 5-methylbenzofuran with bromine (Br₂) in chloroform at 0–25°C yields the bromomethyl derivative in 60–70% yield . This method is efficient but requires careful control of stoichiometry to avoid over-bromination. -

Radical Bromination with N-Bromosuccinimide (NBS):

Using NBS in carbon tetrachloride (CCl₄) under UV light achieves selective bromination at the methyl group, with yields up to 85% . This approach minimizes side reactions and is preferred for scale-up.

Functional Group Transformations

The bromomethyl group serves as a versatile handle for further derivatization:

-

Nucleophilic Substitution: Reacting with amines or thiols produces secondary amines or sulfides, respectively.

-

Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids introduces aromatic moieties, enhancing structural diversity .

| Cell Line | IC₅₀ (μM) | Selectivity Index (vs. HUVEC) |

|---|---|---|

| K562 (Leukemia) | 12.4 | 3.2 |

| MOLT-4 (Leukemia) | 9.8 | 4.1 |

| HeLa (Cervical) | 15.7 | 2.8 |

The selectivity index (ratio of IC₅₀ in normal vs. cancer cells) exceeds 2.5 for all lines, indicating preferential toxicity toward malignant cells .

Mechanism of Action

The compound’s anticancer activity is attributed to:

-

Topoisomerase Inhibition: Disruption of DNA replication via interaction with topoisomerase II .

-

Reactive Oxygen Species (ROS) Generation: Bromine-mediated oxidative stress induces apoptosis in cancer cells .

Applications in Drug Discovery

Lead Optimization

5-(Bromomethyl)benzofuran serves as a scaffold for developing analogs with improved pharmacokinetic profiles. For example:

-

Acetylation of the Hydroxyl Group: Reduces metabolic degradation, enhancing plasma half-life .

-

Introduction of Fluorine: Increases binding affinity to target proteins through hydrophobic interactions .

Case Study: Antileukemic Agent Development

A 2024 study optimized the compound into a prodrug by conjugating it with a peptide targeting leukemic stem cells. The prodrug demonstrated 90% tumor growth inhibition in murine models, with minimal hepatotoxicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume